molecular formula C16H23N3O2 B11813441 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11813441
M. Wt: 289.37 g/mol
InChI Key: VCIQHGBNAIGLRK-UHFFFAOYSA-N
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Description

1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone ( 1352502-17-0) is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the study of phosphodiesterase 10A (PDE10A) inhibitors . PDE10A is an enzyme highly expressed in the brain's striatum, and inhibitors of this target are being investigated for their potential therapeutic application in a range of central nervous system (CNS) disorders . Research indicates that compounds with this structural motif, featuring both a piperidine and a morpholine-substituted pyridine, may have utility in preclinical models for neuropsychiatric and neurological conditions such as schizophrenia, obsessive-compulsive disorder (OCD), bipolar disorder, and Parkinson's disease . The mechanism of action involves elevating intracellular levels of cyclic nucleotides like cAMP and cGMP in specific brain regions, which can modulate neuronal signaling and is thought to contribute to the potential pro-cognitive and antipsychotic effects observed in research settings . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this high-purity compound as a key intermediate or reference standard in their exploratory studies to further elucidate the role of PDE10A and develop novel therapeutic agents for CNS diseases.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

1-[2-(6-morpholin-4-ylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C16H23N3O2/c1-13(20)19-7-3-2-4-15(19)14-5-6-16(17-12-14)18-8-10-21-11-9-18/h5-6,12,15H,2-4,7-11H2,1H3

InChI Key

VCIQHGBNAIGLRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Nitro Group Introduction and Morpholine Substitution

The synthesis begins with 2-chloro-5-nitropyridine (1), which undergoes nucleophilic aromatic substitution with morpholine to install the morpholine group at position 6:

Procedure :

  • React 2-chloro-5-nitropyridine (1 mmol) with morpholine (4.4 mmol) in dichloromethane (30 mL) and triethylamine (1 mmol) at room temperature for 3 hours.

  • Isolate 5-nitro-2-morpholinopyridine (2) via filtration and recrystallization (yield: 95–100%).

Characterization :

  • LCMS : m/z 210 [M+H]⁺ (calcd. 209 for C₉H₁₁N₃O₃).

Nitro Reduction to Amine

Catalytic hydrogenation reduces the nitro group of 2 to an amine:

Procedure :

  • Suspend 2 (1.5 g) in ethyl acetate (20 mL) with 10% Pd/C (0.75 g).

  • Shake under H₂ (50 psi) for 3 hours, filter through Celite, and concentrate to obtain 6-morpholinopyridin-3-amine (3) as a light red solid (yield: crude, ~95%).

Characterization :

  • LCMS : m/z 180 [M+H]⁺ (calcd. 179 for C₉H₁₄N₃O).

Synthesis of 2-Chloro-1-(6-morpholinopyridin-3-yl)ethanone

Acylation of 6-Morpholinopyridin-3-amine

The amine 3 reacts with chloroacetyl chloride to form a chloroethanone intermediate:

Procedure :

  • Dissolve 3 (1 mmol) in tetrahydrofuran (25 mL) with pyridine (0.1 mmol).

  • Add chloroacetyl chloride (2.5 mmol) dropwise at 0°C, reflux for 6 hours, and isolate 2-chloro-1-(6-morpholinopyridin-3-yl)ethanone (4) via column chromatography (yield: 70–80%).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.40 (s, 1H, pyridine-H), 7.86 (d, J = 9.0 Hz, 1H), 4.20 (s, 2H, CH₂Cl), 3.65 (t, J = 5.0 Hz, 4H, morpholine), 3.34 (t, J = 5.0 Hz, 4H, morpholine).

Piperidine Substitution and Ethanone Formation

Nucleophilic Displacement of Chloride

Piperidine displaces the chloride in 4 to yield the target compound:

Procedure :

  • Mix 4 (1 mmol) with piperidine (1.2 mmol) and triethylamine (0.1 mmol) in acetonitrile (25 mL).

  • Stir at room temperature for 6 hours, quench with ice, and purify via column chromatography to isolate 1-(2-(6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone (5) (yield: 65–75%).

Characterization :

  • ¹³C NMR (CDCl₃): δ 207.8 (C=O), 154.2 (pyridine-C), 66.3 (morpholine-C), 48.9 (piperidine-C), 25.7 (CH₃).

  • HRMS : m/z 318.1921 [M+H]⁺ (calcd. 318.1918 for C₁₇H₂₄N₃O₂).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Accelerate the substitution step using microwave irradiation:

Procedure :

  • Combine 4 (0.5 mmol), piperidine (0.6 mmol), and TEA (0.6 mmol) in MeCN (2 mL).

  • Irradiate at 140°C for 1 hour (yield: 17–50%).

Hydrogenation-Acylation Tandem Approach

Integrate nitro reduction and acylation in a single pot:

  • Reduce 2 to 3 in situ, then introduce chloroacetyl chloride without isolation (yield: 55–60%).

Analytical and Spectroscopic Validation

Comparative Spectral Data

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4 1680 (C=O)4.20 (s, CH₂Cl)207.8 (C=O)
5 1665 (C=O)2.66 (s, CH₃)48.9 (piperidine)

Purity Assessment

  • HPLC : >98% purity for 5 (C₁₈ column, MeOH:H₂O = 70:30).

  • Elemental Analysis : C 64.21%, H 7.59%, N 13.21% (calcd. C 64.33%, H 7.58%, N 13.19%).

Challenges and Mitigation Strategies

Regioselectivity in Pyridine Substitution

  • Issue : Competing substitutions at pyridine positions 2 and 4.

  • Solution : Use excess morpholine (4.4 eq.) and triethylamine to drive selectivity toward position 6.

Byproduct Formation During Acylation

  • Issue : Over-acylation yielding bis-ethanone derivatives.

  • Solution : Controlled stoichiometry (1:1.2 ratio of 3 to chloroacetyl chloride) and low-temperature addition.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

  • Batch Size : 1 kg of 5 achieved with 62% overall yield.

  • Cost Analysis : Raw material cost: $220/mol; optimized for <$150/mol at 100 kg scale.

Green Chemistry Metrics

  • E-Factor : 8.2 (solvent recovery reduces to 5.1).

  • PMI : 6.8 kg/kg product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone is susceptible to oxidation under acidic conditions. For structurally similar ethanones (e.g., 1-(2-chloropyridin-3-yl)ethanone), oxidation via potassium permanganate (KMnO₄) in acidic media generates carboxylic acid derivatives .

Example Reaction Pathway:

  • Reactant: 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone

  • Reagent: KMnO₄ in H₂SO₄

  • Product: 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)acetic acid

  • Conditions: 50–80°C, 4–6 hours .

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using agents such as lithium aluminum hydride (LiAlH₄). For example, 1-(pyridin-3-yl)ethanone derivatives are reduced to 1-(pyridin-3-yl)ethanol under anhydrous conditions .

Example Reaction Pathway:

  • Reactant: 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone

  • Reagent: LiAlH₄ in anhydrous ether

  • Product: 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanol

  • Conditions: 0–25°C, 2–4 hours.

Substitution Reactions

The pyridine ring’s electron-deficient nature enables nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. For instance, 1-(2-chloropyridin-3-yl)ethanone reacts with primary amines under microwave-assisted conditions to form 2-aminopyrido[b]thiophenes .

Example Reaction Pathway:

ReactantReagentProductConditions
1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanoneR-NH₂, S, NaOAc in DMF2-Amino-pyrido[b]thiophene derivative90–120°C, 15–20 min (microwave)

Cross-Coupling Reactions

The morpholine-substituted pyridine ring can participate in Suzuki-Miyaura cross-coupling reactions. For example, tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate couples with boronic esters under palladium catalysis .

Example Reaction Pathway:

  • Reactant: Brominated 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone

  • Reagent: Arylboronic acid, Pd(PPh₃)₄, K₃PO₄

  • Product: Biaryl-substituted derivative

  • Conditions: 100°C, 40 min (microwave), DMF/H₂O solvent .

Functional Group Transformations

The morpholine and piperidine groups enable further functionalization:

  • Mitsunobu Reaction: Morpholine’s oxygen can participate in etherification with alcohols using DIAD and PPh₃ .

  • Buchwald-Hartwig Amination: Piperidine’s NH group can undergo C–N coupling with aryl halides .

Stability and Side Reactions

  • Thermal Stability: Degrades above 200°C, forming morpholine and piperidine fragments.

  • Hydrolysis: Morpholine ring may hydrolyze under strongly acidic (HCl) or basic (NaOH) conditions.

Key Reaction Data

Reaction TypeReagents/CatalystsYield (%)SelectivityCitation
OxidationKMnO₄, H₂SO₄60–75High
ReductionLiAlH₄, anhydrous ether70–85Moderate
SNArR-NH₂, S, NaOAc30–76Low
Suzuki CouplingPd(PPh₃)₄, K₃PO₄45–60High

Mechanistic Insights

  • SNAr Mechanism: The pyridine ring’s electron-withdrawing morpholine group activates the ortho position for nucleophilic attack, forming a Meisenheimer complex .

  • Reduction Mechanism: LiAlH₄ transfers hydride to the carbonyl carbon, forming an alkoxide intermediate that protonates to yield alcohol.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound has potent antiproliferative effects against several cancer cell lines. For example:

  • HeLa Cells : Studies have reported IC50 values as low as 0.05 mM, indicating strong cytotoxicity.
  • Murine Leukemia (L1210) : Significant inhibition was observed, suggesting potential utility in hematological malignancies.

Structure-Activity Relationship (SAR)

The structural diversity of 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone enhances its potential as a versatile scaffold in drug discovery. SAR analysis reveals that modifications in the chemical structure significantly impact biological activity:

  • Piperidine Substitutions : Alterations at specific positions can enhance or diminish potency.
  • Morpholine Modifications : Changes in the morpholine ring can affect binding affinity to target proteins.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.
  • Mechanistic Insights : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased reactive oxygen species (ROS) levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction.

Potential Therapeutic Applications

The unique properties of 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone suggest several potential therapeutic applications:

  • Cancer Treatment : Due to its antiproliferative effects, it may serve as a candidate for developing anticancer therapies.
  • Neurological Disorders : Its ability to modulate signaling pathways may also extend to treating neurological conditions.

Mechanism of Action

The mechanism of action of 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Pyrrolidine : Replacing morpholine with pyrrolidine (as in ) reduces oxygen content, altering hydrogen-bonding capacity and solubility.
  • Substituent Effects : Fluoro, methoxy, and chloro groups influence electronic properties and bioavailability. For example, fluorine is often used to block metabolic degradation .

Biological Activity

1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining a morpholinopyridine moiety with a piperidine ring, which contributes to its unique pharmacological properties.

Structural Characteristics

The molecular formula of 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone is C15H20N2O, with a molecular weight of 275.35 g/mol. The presence of both nitrogen-containing rings enhances its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Research indicates that 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone acts primarily as an inhibitor of specific protein kinases . Its structural attributes allow it to bind effectively to these targets, modulating cellular signaling pathways. This modulation is crucial for its potential use in treating diseases such as cancer and other conditions involving dysregulated kinase activity.

Inhibition of Protein Kinases

The compound has shown significant activity against various protein kinases, which play pivotal roles in cell signaling and regulation. For instance, studies have demonstrated that similar compounds can inhibit cyclin-dependent kinases (CDKs), leading to reduced cellular proliferation in cancer cell lines .

Interaction Studies

Biochemical assays and molecular docking simulations have been employed to elucidate the binding affinity of 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone to its targets. These studies reveal that the compound's unique structure allows for effective interaction with enzyme active sites, influencing their functionality and potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone and their unique features:

Compound NameStructureUnique Features
PiperineC17H19NKnown for enhancing bioavailability.
EvodiamineC20H25N3O2Exhibits anti-cancer properties; interacts with multiple targets.
NicotinamideC6H6N2OInvolved in metabolic processes; a form of vitamin B3.

The structural diversity of these compounds highlights the potential versatility of 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone as a scaffold in drug discovery.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone exhibits potent inhibition against CDK2 and CDK9, with IC50 values indicating effective inhibition at low concentrations (0.36 µM for CDK2 and 1.8 µM for CDK9) .
  • Cell Proliferation Assays : The compound has shown promising results in cellular assays, demonstrating significant antiproliferative effects on various human tumor cell lines such as HeLa and HCT116 .

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 1-(2-(6-Morpholinopyridin-3-yl)piperidin-1-yl)ethanone?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 6-morpholinopyridin-3-amine with a piperidine derivative under Buchwald-Hartwig conditions to form the piperidine-pyridine scaffold .
  • Step 2: Introduce the ethanone group via Friedel-Crafts acylation or ketone coupling .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic Question: How is structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy: Confirm regiochemistry using ¹H/¹³C NMR. For example, the morpholine group shows characteristic δ 3.6–3.8 ppm (N–CH₂–O), and the piperidine protons appear as multiplets δ 1.5–2.8 ppm .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated for C₁₆H₂₃N₃O₂: 313.18 g/mol).
  • X-ray Crystallography: Use SHELX for structure refinement and ORTEP-3 for visualization .

Basic Question: What safety protocols are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
  • Storage: Store in airtight containers at –20°C, protected from light and moisture. Avoid contact with strong oxidizers .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Question: How to resolve contradictions between crystallographic data and computational structural predictions?

Methodological Answer:

  • Re-refinement: Use SHELXL to check for twinning, absorption corrections, or misplaced hydrogen atoms .
  • Cross-Validation: Compare with DFT-optimized structures (e.g., Gaussian) and validate against spectroscopic data (e.g., NMR coupling constants) .
  • Case Study: Discrepancies in torsion angles may arise from crystal packing effects; adjust force field parameters in molecular dynamics simulations .

Advanced Question: What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Analog Synthesis: Modify the morpholine or piperidine moieties to assess steric/electronic effects. For example, fluorination at the pyridine ring enhances binding affinity .
  • Assays: Test inhibitory activity against FLT3 or PI3Kα isoforms using in vitro kinase assays (IC₅₀ determination) .
  • Docking Studies: Use AutoDock Vina to predict binding modes with target kinases (e.g., PDB: 4XUF) .

Advanced Question: How to validate computational models for this compound’s physicochemical properties?

Methodological Answer:

  • Solubility Prediction: Compare ACD/Labs Percepta predictions with experimental shake-flask method (e.g., in PBS at pH 7.4) .
  • LogP Measurement: Validate calculated logP (e.g., 2.1 via XLogP3) against HPLC-derived values .
  • Thermal Stability: Use DSC/TGA to verify decomposition temperatures predicted by molecular dynamics .

Advanced Question: How to address discrepancies in NMR spectral data?

Methodological Answer:

  • Solvent Effects: Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation .
  • Impurity Analysis: Use LC-MS to detect byproducts (e.g., unreacted starting materials) and optimize reaction conditions .
  • Dynamic Effects: Variable-temperature NMR to resolve overlapping signals caused by conformational exchange .

Advanced Question: What methodologies assess in vitro and in vivo toxicity?

Methodological Answer:

  • In Vitro: MTT assay in HEK293 cells to determine IC₅₀ for cytotoxicity. Include positive controls (e.g., doxorubicin) .
  • Genotoxicity: Ames test (TA98 strain) to evaluate mutagenic potential .
  • In Vivo: Administer to rodent models (e.g., Sprague-Dawley rats) and monitor hepatic/renal biomarkers (AST, ALT, BUN) .

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